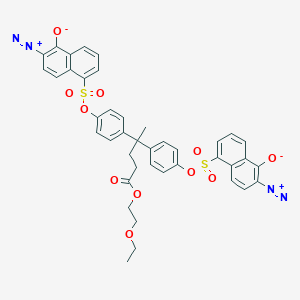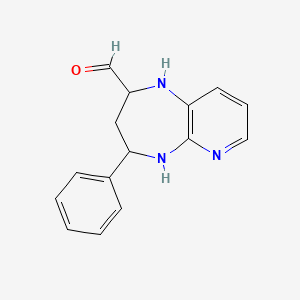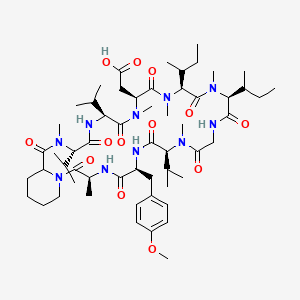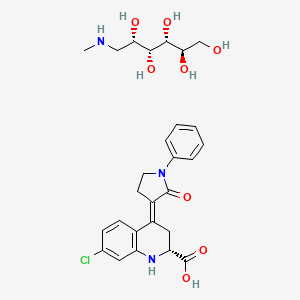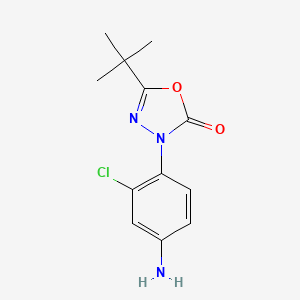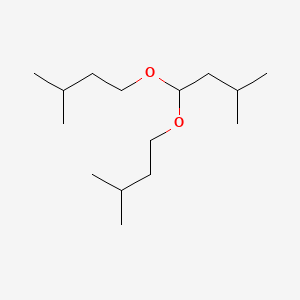
3,6-Bis-(3-(dodecylsulfonyl)phenyl)-2,5-dihydropyrrolo(3,4-C)pyrrole-1,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
. This compound is a derivative of pyrrolo-pyrrole, which is a class of organic compounds known for their diverse applications in various fields, including materials science and pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-bis-(3-(dodecylsulfonyl)phenyl)-2,5-dihydropyrrolo(3,4-c)pyrrole-1,4-dione typically involves the reaction of pyrrolo-pyrrole derivatives with dodecylsulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of advanced purification techniques, such as high-performance liquid chromatography, ensures the high purity of the final product. The reaction conditions are optimized to maximize yield and minimize the formation of by-products.
化学反応の分析
Types of Reactions
3,6-bis-(3-(dodecylsulfonyl)phenyl)-2,5-dihydropyrrolo(3,4-c)pyrrole-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate, to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonyl groups to thiol groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dodecylsulfonyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiol derivatives.
Substitution: Formation of substituted pyrrolo-pyrrole derivatives.
科学的研究の応用
3,6-bis-(3-(dodecylsulfonyl)phenyl)-2,5-dihydropyrrolo(3,4-c)pyrrole-1,4-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and dyes.
作用機序
The mechanism of action of 3,6-bis-(3-(dodecylsulfonyl)phenyl)-2,5-dihydropyrrolo(3,4-c)pyrrole-1,4-dione involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, leading to the modulation of various biochemical pathways. The presence of dodecylsulfonyl groups enhances its lipophilicity, allowing it to easily penetrate cell membranes and exert its effects at the molecular level.
類似化合物との比較
Similar Compounds
- 3,6-bis-(3-(octylsulfonyl)phenyl)-2,5-dihydropyrrolo(3,4-c)pyrrole-1,4-dione
- 3,6-bis-(3-(hexylsulfonyl)phenyl)-2,5-dihydropyrrolo(3,4-c)pyrrole-1,4-dione
Uniqueness
The uniqueness of 3,6-bis-(3-(dodecylsulfonyl)phenyl)-2,5-dihydropyrrolo(3,4-c)pyrrole-1,4-dione lies in its long dodecylsulfonyl chains, which impart distinct physicochemical properties. These long chains enhance the compound’s solubility in organic solvents and its ability to interact with lipid membranes, making it particularly useful in applications requiring high lipophilicity.
特性
CAS番号 |
884862-07-1 |
|---|---|
分子式 |
C42H60N2O6S2 |
分子量 |
753.1 g/mol |
IUPAC名 |
1,4-bis(3-dodecylsulfonylphenyl)-3-hydroxy-2H-pyrrolo[3,4-c]pyrrol-6-one |
InChI |
InChI=1S/C42H60N2O6S2/c1-3-5-7-9-11-13-15-17-19-21-29-51(47,48)35-27-23-25-33(31-35)39-37-38(42(46)43-39)40(44-41(37)45)34-26-24-28-36(32-34)52(49,50)30-22-20-18-16-14-12-10-8-6-4-2/h23-28,31-32,43,46H,3-22,29-30H2,1-2H3 |
InChIキー |
CQSCBLZNTMLRHO-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCS(=O)(=O)C1=CC=CC(=C1)C2=C3C(=C(N2)O)C(=NC3=O)C4=CC(=CC=C4)S(=O)(=O)CCCCCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-amino-N-[4-amino-3-[3-amino-6-(ethylaminomethyl)oxan-2-yl]oxy-2-hydroxy-6-methoxycyclohexyl]-N-methylacetamide;carbonic acid](/img/structure/B12752851.png)
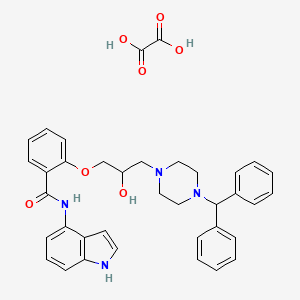
![lithium;2-[[3-(tert-butylamino)-3-oxopropyl]amino]ethylsulfanyl-hydroxyphosphinate](/img/structure/B12752859.png)




